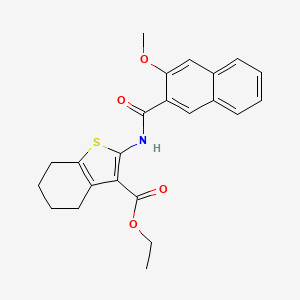

ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Descripción

ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Propiedades

IUPAC Name |

ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4S/c1-3-28-23(26)20-16-10-6-7-11-19(16)29-22(20)24-21(25)17-12-14-8-4-5-9-15(14)13-18(17)27-2/h4-5,8-9,12-13H,3,6-7,10-11H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQRCCCFRBBABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4C=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene core, followed by the introduction of the methoxynaphthalene and ethyl ester groups. Key steps may include:

Cyclization Reactions: Formation of the benzothiophene ring through cyclization of appropriate precursors.

Esterification: Introduction of the ethyl ester group via esterification reactions.

Amidation: Coupling of the methoxynaphthalene moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium or platinum catalysts for facilitating various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound:

- Mechanism of Action : It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells. The compound triggers cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.

- IC50 Values : The compound exhibits IC50 values ranging from 23.2 to 49.9 μM against different cancer cell lines, indicating a potent ability to inhibit tumor growth .

Antioxidant Properties

Research indicates that ethyl 2-(3-methoxynaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate possesses antioxidant activity. This property is crucial in preventing oxidative stress-related diseases and could be beneficial in formulations aimed at reducing oxidative damage in cells.

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects. Studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .

Case Study 1: Antitumor Efficacy

In a study conducted by researchers at Sri Padmavathi Mahila Visvavidyalayam, the compound was synthesized and tested for its antitumor activity against MCF-7 breast cancer cells. The findings demonstrated significant cytotoxicity, with flow cytometry revealing substantial apoptosis induction and cell cycle arrest .

Case Study 2: Antioxidant Evaluation

Another study focused on evaluating the antioxidant potential of this compound using DPPH radical scavenging assays. Results indicated that it effectively scavenged free radicals, suggesting its potential use in formulations aimed at combating oxidative stress .

Potential Future Applications

Given its promising pharmacological properties, ethyl 2-(3-methoxynaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could be further explored for:

- Development of Novel Anticancer Drugs : Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in cancer therapeutics.

- Formulations for Oxidative Stress Management : Its antioxidant properties may lead to applications in nutraceuticals or dietary supplements aimed at promoting health by reducing oxidative damage.

- Antibacterial Drug Development : Given the rising concern over antibiotic resistance, exploring this compound's antibacterial properties could contribute to new therapeutic options.

Mecanismo De Acción

The mechanism of action of ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-butylthiophene and 2-octylthiophene.

Naphthalene Derivatives: Compounds with a naphthalene core, such as 1-methoxynaphthalene and 2-methoxynaphthalene.

Uniqueness

ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Actividad Biológica

Ethyl 2-(3-methoxynaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound characterized by its unique structural features that may contribute to its biological activities. This article delves into the synthesis, structural characteristics, and biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 468.52 g/mol. Its structure includes a thieno[2,3-c]pyridine core fused with a methoxynaphthalene moiety, which is believed to enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O6S |

| Molecular Weight | 468.52 g/mol |

| IUPAC Name | Ethyl 2-(3-methoxynaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

| CAS Number | Not specified |

Synthesis

The synthesis of ethyl 2-(3-methoxynaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves several steps that require careful optimization to achieve high yields and purity. The synthetic pathway often includes:

- Formation of the Benzothiophene Core : Involves cyclization reactions.

- Introduction of the Methoxynaphthalene Moiety : Achieved through substitution reactions.

- Amidation Reaction : To attach the amide group to the naphthalene derivative.

- Esterification : Final step to form the ethyl ester.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Ethyl 2-(3-methoxynaphthalene-2-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated for its antibacterial activity against various strains of bacteria. Preliminary studies suggest that it may inhibit bacterial growth effectively.

Anticancer Potential

Studies have also explored the anticancer potential of this compound. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells through modulation of specific signaling pathways. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : Evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed.

- Results : The compound showed notable inhibition zones against tested bacterial strains.

-

Anticancer Activity Assessment :

- Objective : Assess cytotoxicity in human cancer cell lines.

- Methodology : MTT assay was utilized to determine cell viability.

- Results : Significant reduction in cell viability was observed at higher concentrations.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ETHYL 2-(3-METHOXYNAPHTHALENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE, and how can reaction efficiency be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the functionalization of the tetrahydrobenzothiophene core. Key steps include:

- Amidation : Coupling 3-methoxynaphthalene-2-carboxylic acid derivatives with the tetrahydrobenzothiophene scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Esterification : Ethyl ester formation via nucleophilic acyl substitution, monitored by TLC or HPLC for completion .

- Optimization : Use factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. Statistical tools (ANOVA) can identify significant factors affecting yield .

Q. How should researchers characterize the crystallographic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps include:

- Crystallization : Use solvent diffusion (e.g., ethyl acetate/hexane) to grow high-quality crystals.

- Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation.

- Refinement : Use SHELXL for structure solution and refinement, ensuring R-factor convergence below 5%. Validate hydrogen bonding patterns using graph-set analysis (e.g., Etter’s rules) .

Q. What spectroscopic techniques are most effective for structural validation?

- Methodological Answer : Combine:

- FTIR : Confirm amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) groups.

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve methoxy (δ 3.8–4.0 ppm), aromatic protons, and tetrahydrobenzothiophene signals .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data vs. computational modeling results?

- Methodological Answer :

- Validation : Compare experimental (SC-XRD) bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

- Dynamic Analysis : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···π, π-π stacking) influencing crystal structure .

- Theoretical Framework : Link discrepancies to molecular dynamics simulations under periodic boundary conditions to model crystal environment effects .

Q. What strategies are recommended for analyzing hydrogen-bonding networks in this compound’s solid-state structure?

- Methodological Answer :

- Graph-Set Analysis : Use Mercury or PLATON to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) .

- Energy Frameworks : Generate 3D interaction energy maps (using CE-B3LYP) to quantify stabilizing contributions of H-bonds vs. van der Waals forces .

Q. How can researchers design experiments to probe the compound’s biological activity (e.g., antioxidant or anti-inflammatory potential)?

- Methodological Answer :

- In Vitro Assays :

- Antioxidant : DPPH radical scavenging (IC₅₀ determination) with ascorbic acid as a positive control .

- Anti-inflammatory : COX-2 inhibition assay using ELISA kits, comparing selectivity against COX-1 .

- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values and assess structure-activity relationships (SAR) .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- SPE Optimization : Screen HLB, MCX, and MAX cartridges for optimal recovery. Precondition with methanol/water and elute with acetonitrile:acetic acid (95:5) .

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water:acetonitrile + 0.1% formic acid). Monitor at λ = 254 nm .

Q. How can AI-driven tools enhance the study of this compound’s reactivity or supramolecular assembly?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.